molecular formula C12H16ClN3O3 B15212687 3-(2-(3,4-Dimethoxyphenyl)ethyl)sydnone imine monohydrochloride CAS No. 37744-08-4

3-(2-(3,4-Dimethoxyphenyl)ethyl)sydnone imine monohydrochloride

Cat. No.: B15212687
CAS No.: 37744-08-4
M. Wt: 285.73 g/mol
InChI Key: IFXCFKKPCYIYIU-UHFFFAOYSA-M
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Description

3-(2-(3,4-Dimethoxyphenyl)ethyl)sydnone imine monohydrochloride is a synthetic compound featuring a sydnone imine core linked to a 3,4-dimethoxyphenyl ethyl group and stabilized as a hydrochloride salt.

Properties

CAS No.

37744-08-4

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C12H16N3O3.ClH/c1-16-10-4-3-9(7-11(10)17-2)5-6-15-8-12(13)18-14-15;/h3-4,7-8H,5-6,13H2,1-2H3;1H/q+1;/p-1

InChI Key

IFXCFKKPCYIYIU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+]2=NOC(=C2)N)OC.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-(3,4-Dimethoxyphenyl)ethyl)sydnone imine monohydrochloride with two related compounds from the evidence: dopamine hydrochloride (CAS 62-31-7) and USP Verapamil Related Compound B (C₂₆H₃₆N₂O₄·HCl). Key differences in structure, physicochemical properties, and biological activity are highlighted.

Structural and Functional Group Analysis

Compound Molecular Weight* Key Substituents Functional Groups Biological Relevance
3-(2-(3,4-Dimethoxyphenyl)ethyl)sydnone imine monohydrochloride ~327 (estimated) 3,4-Dimethoxyphenyl ethyl Sydnone imine ring, hydrochloride Hypothesized NO donor
USP Verapamil Related Compound B 477.05 3,4-Dimethoxyphenyl ethyl Benzeneacetonitrile, tertiary amine Verapamil synthesis impurity
Dopamine HCl 189.64 3,4-Dihydroxyphenyl (catechol) Primary amine, catechol Neurotransmitter, vasopressor

*Molecular weight for the target compound is estimated based on structural similarity to sydnone imine derivatives.

Substituent Effects on Physicochemical Properties

  • 3,4-Dimethoxy vs. 3,4-Dihydroxy (Catechol):
    The dimethoxy groups in the target compound and Verapamil analogs reduce polarity compared to dopamine’s catechol group, enhancing lipid solubility and metabolic stability. However, this decreases water solubility and may limit renal excretion .
  • Sydnone Imine vs.

Research Implications and Limitations

  • Gaps in Evidence: The provided materials lack direct data on the target compound’s synthesis, stability, or bioactivity. Comparisons are inferred from structural analogs.
  • Key Research Questions: Does the sydnone imine moiety in the target compound exhibit NO donor activity? How do the dimethoxy groups influence its pharmacokinetics compared to catechol-containing analogs?

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